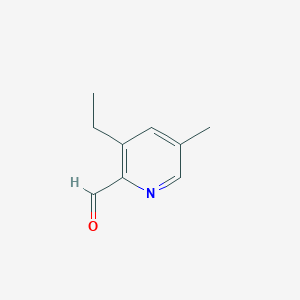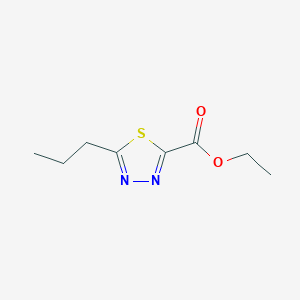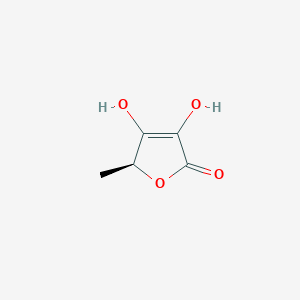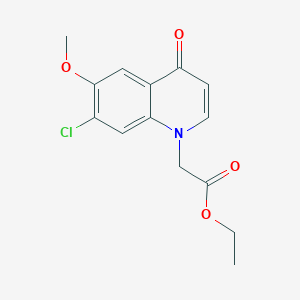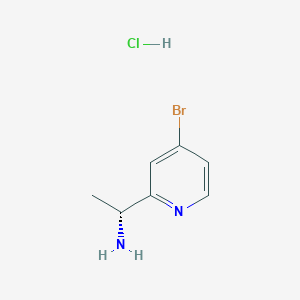
(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyridine is then subjected to a nucleophilic substitution reaction with an ethanamine derivative. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the ®-1-(4-Bromopyridin-2-yl)ethanamine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride may involve large-scale bromination and amination processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution. The final product is then purified and crystallized to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced ethanamine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloropyridin-2-yl)ethanamine hydrochloride
- 1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride
- 1-(4-Iodopyridin-2-yl)ethanamine hydrochloride
Uniqueness
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
Molekularformel |
C7H10BrClN2 |
|---|---|
Molekulargewicht |
237.52 g/mol |
IUPAC-Name |
(1R)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
PHKIMBPFWPQAKE-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=NC=CC(=C1)Br)N.Cl |
Kanonische SMILES |
CC(C1=NC=CC(=C1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


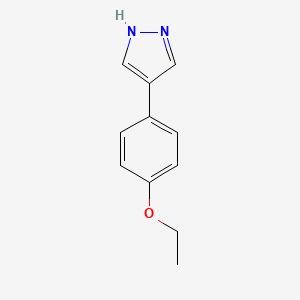
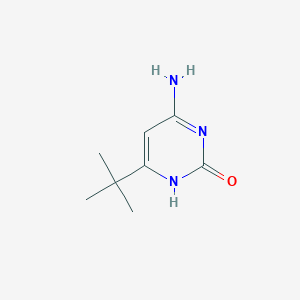
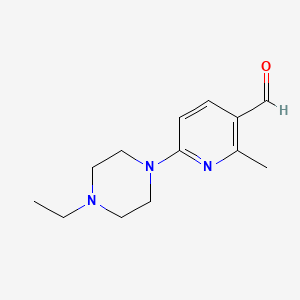
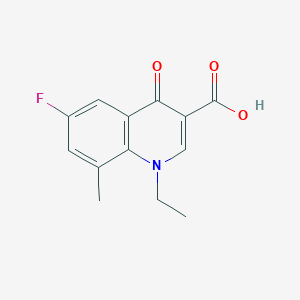
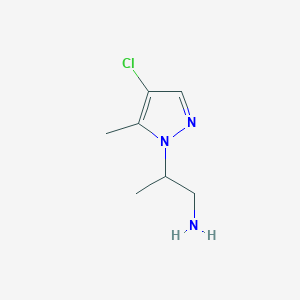

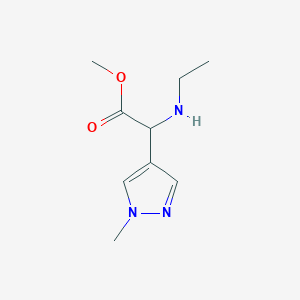

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
